1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone

Catalog No.
S15669541
CAS No.
104341-44-8
M.F
C18H15NO2
M. Wt
277.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone

CAS Number

104341-44-8

Product Name

1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone

IUPAC Name

1-[3-(quinolin-2-ylmethoxy)phenyl]ethanone

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

InChI

InChI=1S/C18H15NO2/c1-13(20)15-6-4-7-17(11-15)21-12-16-10-9-14-5-2-3-8-18(14)19-16/h2-11H,12H2,1H3

InChI Key

PAZVHCMIFQSFBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2

1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone is an organic compound characterized by its unique structure, which includes a quinoline moiety linked to a phenyl group through a methoxy bridge and an ethanone functional group. Its molecular formula is C17H15N1O2C_{17}H_{15}N_{1}O_{2} with a molecular weight of approximately 279.31 g/mol. The compound features a ketone functional group, which is significant for its chemical reactivity and potential biological properties. The structural representation can be denoted using SMILES notation as CC(=O)C1=CC(=C(C=C1)OC2=CC=CN=C2)C.

, including:

  • Oxidation: The presence of the ketone allows for oxidation reactions, potentially leading to the formation of carboxylic acids or other derivatives.
  • Reduction: This compound can be reduced to yield alcohols or amines depending on the conditions and reagents used.
  • Substitution Reactions: The methoxy and phenyl groups can participate in electrophilic aromatic substitution, allowing for the introduction of various substituents.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity or altered chemical properties.

Compounds with quinoline structures have been investigated for various biological activities. 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone has shown potential in:

  • Antimicrobial Activity: Studies indicate that quinoline derivatives often exhibit significant antimicrobial properties.
  • Anticancer Activity: Some derivatives have demonstrated efficacy against cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: Compounds similar to this one have been noted for their ability to modulate inflammatory pathways.

The synthesis of 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone typically involves several steps:

  • Formation of Quinoline Derivative: Starting materials such as 2-aminoaryl compounds can be reacted with appropriate aldehydes or ketones under acidic conditions to form the quinoline structure.
  • Methoxylation: The introduction of the methoxy group can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Final Coupling Reaction: The final product is obtained by coupling the quinoline derivative with an appropriate phenyl ethanone under conditions that favor the formation of the desired linkage.

1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Chemical Research: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique structure may find applications in developing new materials with specific electronic or optical properties.

Interaction studies are essential for understanding how 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone interacts with biological targets:

  • Molecular Docking Studies: These studies help predict how the compound binds to specific proteins or enzymes, which is crucial for elucidating its mechanism of action.
  • Binding Affinity Assessments: Determining the binding affinity of this compound to various biological targets aids in evaluating its potential therapeutic efficacy.

Such studies are vital for optimizing the compound's efficacy and safety profile.

Several compounds share structural similarities with 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesNotable Activities
2-Pyridin-4-ylquinolineContains pyridine and quinolineAnticancer activity
4-(Quinolin-2-yloxy)pyridineQuinoline ether linkageAntimicrobial properties
3-PyridinylquinolinonePyridine and ketonePotential anti-inflammatory effects
1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanoneBenzimidazole moietyAnti-inflammatory effects

The unique combination of both quinoline and phenolic structures in 1-(3-(Quinolin-2-ylmethoxy)phenyl)ethanone distinguishes it from other compounds, potentially enhancing its biological activity and making it a target for further research.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

277.110278721 g/mol

Monoisotopic Mass

277.110278721 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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